molecular formula C22H17N3O3 B12887875 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide CAS No. 858118-28-2

4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Cat. No.: B12887875
CAS No.: 858118-28-2
M. Wt: 371.4 g/mol
InChI Key: BKXIZMAXHFNRRW-UHFFFAOYSA-N
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Description

4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxybenzoyl group, a pyrrolo[2,3-b]pyridine core, and a benzamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is unique due to its specific combination of functional groups and molecular structureCompared to similar compounds, it may exhibit different biological activities, stability, and solubility properties .

Properties

CAS No.

858118-28-2

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

4-[3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide

InChI

InChI=1S/C22H17N3O3/c1-28-17-4-2-3-15(9-17)20(26)19-12-25-22-18(19)10-16(11-24-22)13-5-7-14(8-6-13)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25)

InChI Key

BKXIZMAXHFNRRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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